N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Oxidation: The indole derivative is then oxidized to form the 2-oxo group using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation: The final step involves the reaction of the indole derivative with pivaloyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
Uniqueness
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide is unique due to its specific structural features, such as the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-5-20-14-10-9-13(19-17(22)18(2,3)4)11-7-6-8-12(15(11)14)16(20)21/h6-10H,5H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIBVCKIITEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C(C)(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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